molecular formula C12H8ClF3O4 B13210079 6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

Cat. No.: B13210079
M. Wt: 308.64 g/mol
InChI Key: HJDBQVHJKTWIKA-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene core: This step involves the cyclization of a suitable precursor to form the chromene ring.

    Introduction of the chloro group: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of derivatives with different substituents.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can be compared with other chromene derivatives, such as:

    6-Chloro-4-methoxypyridazin-3-amine: This compound has similar structural features but lacks the trifluoromethyl group.

    1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole derivatives: These compounds share some functional groups but have different core structures.

The presence of the trifluoromethyl group in this compound contributes to its unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential.

Biological Activity

6-Chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological implications.

  • Molecular Formula : C12H8ClF3O3
  • Molecular Weight : 302.64 g/mol
  • Structure : The compound features a chromene backbone with chloro, methoxy, and trifluoromethyl substituents, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of chromene compounds exhibit significant antimicrobial activity. For instance, studies have shown that related chromene derivatives possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 250 μg/mL, demonstrating moderate to high antibacterial properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Chromene derivatives have been studied for their anti-inflammatory properties. In particular, compounds similar to this compound have shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. This suggests that the compound could be beneficial in treating conditions related to inflammation .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of chromene derivatives have been explored in various cancer cell lines. For example, certain chromenes have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Specific studies have reported IC50 values in the low micromolar range (e.g., 5.2–7.8 μM), indicating promising anticancer activity .

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of chromene derivatives found that some exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 50 mg/mL .
  • Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory potential of chromene compounds indicated that they could effectively reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .
  • Cytotoxicity Assessment : In a study assessing various chromene derivatives for anticancer activity, one compound showed a significant reduction in cell viability in human breast cancer cell lines, with an IC50 value of approximately 6 μM, highlighting its potential as a therapeutic agent .

Data Summary

PropertyValue
Molecular FormulaC12H8ClF3O3
Molecular Weight302.64 g/mol
Antibacterial ActivityMIC: 50 - 250 μg/mL
Anti-inflammatory ActivityCOX-2 inhibition observed
Cytotoxicity (IC50)~5 - 7 μM against cancer cell lines

Properties

Molecular Formula

C12H8ClF3O4

Molecular Weight

308.64 g/mol

IUPAC Name

6-chloro-8-methoxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H8ClF3O4/c1-19-8-4-6(13)2-5-3-7(11(17)18)10(12(14,15)16)20-9(5)8/h2-4,10H,1H3,(H,17,18)

InChI Key

HJDBQVHJKTWIKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(C(=C2)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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